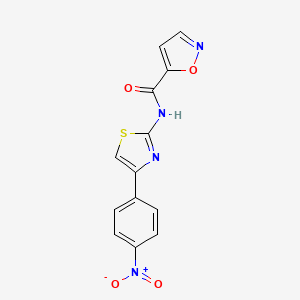

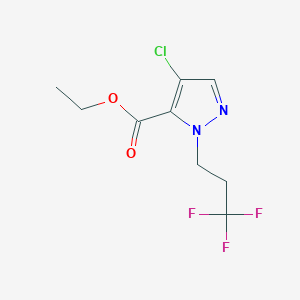

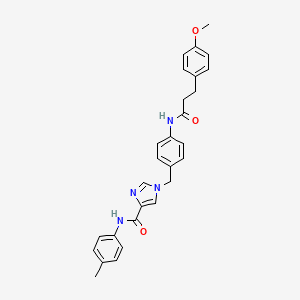

![molecular formula C23H23N7O3 B2879573 N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014048-49-7](/img/structure/B2879573.png)

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system found in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in high yield in the reaction between tryptamine and naproxen . The synthetic procedure involved the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The indole group is a prevalent moiety present in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the indole group is known to participate in various types of reactions .Scientific Research Applications

Synthesis and Characterization

One line of research has focused on the synthesis and characterization of pyrazole derivatives, including structures related to N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide. These compounds were synthesized through reactions of hydroxymethyl pyrazole derivatives with primary amines, followed by characterization using various spectroscopic techniques and crystallography. This research has expanded the understanding of the molecular structure and potential reactivity of these compounds (Titi et al., 2020).

Biological Activity

Another significant area of research has been the evaluation of the biological activity of these compounds. Studies have investigated their potential antitumor, antifungal, and antibacterial activities. For instance, derivatives synthesized via microwave irradiative cyclocondensation showed promising insecticidal and antibacterial potential, highlighting the compound's relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Moreover, research on octahydropyrano[2,3-d]pyrimidine derivatives prepared through a domino cycloaddition process has contributed to the exploration of new pharmacophores with potential utility in drug development, particularly in the context of cancer and microbial infection treatments (Zeng et al., 2018).

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have also been notable, suggesting these compounds' utility in addressing inflammation-related disorders and cancer (Rahmouni et al., 2016).

Future Directions

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-13-11-19(30(29-13)23-26-18-8-4-6-16(18)20(31)28-23)27-22(33)21(32)24-10-9-14-12-25-17-7-3-2-5-15(14)17/h2-3,5,7,11-12,25H,4,6,8-10H2,1H3,(H,24,32)(H,27,33)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKSLBGBUXLVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=NC5=C(CCC5)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

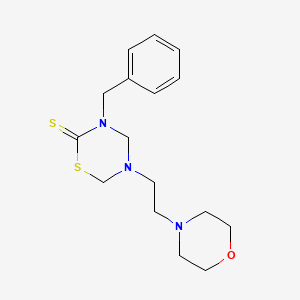

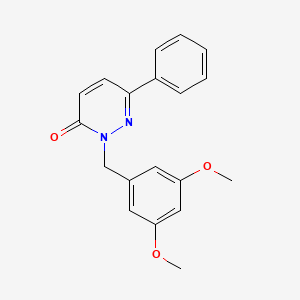

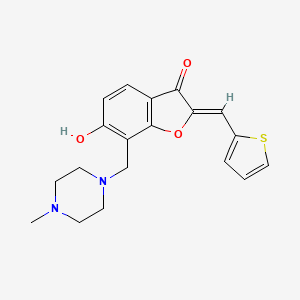

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)

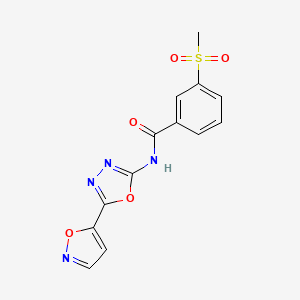

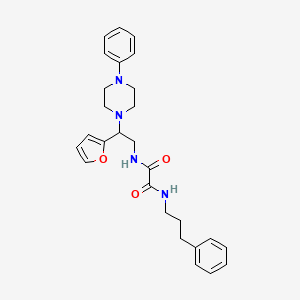

![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)

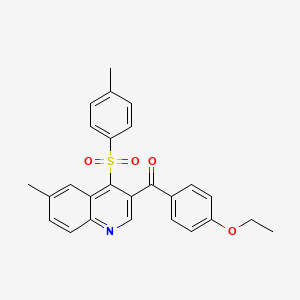

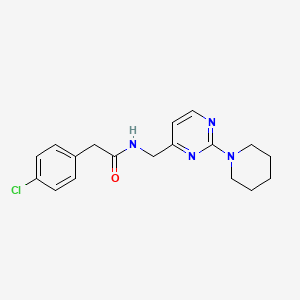

![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)